Heveaflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Properties

Studies have shown that heveaflavone exhibits antiviral properties against various viruses, including:

- Herpes simplex virus type 1 (HSV-1): Heveaflavone was found to inhibit HSV-1 replication in cell cultures, potentially offering therapeutic benefits for treating herpes infections. []

- Dengue virus: In vitro studies suggest that heveaflavone may have potential for the development of novel dengue virus therapeutics by suppressing viral replication. []

Anti-inflammatory and Antioxidant Activities

Heveaflavone has demonstrated anti-inflammatory and antioxidant properties in various studies:

- Anti-inflammatory effects: Studies suggest that heveaflavone may help reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process. [, ]

- Antioxidant properties: Heveaflavone exhibits free radical scavenging activity, potentially protecting cells from oxidative damage and contributing to its anti-inflammatory effects. []

Other Potential Applications

Emerging research suggests that heveaflavone may have additional applications, including:

- Neuroprotective effects: Studies indicate that heveaflavone may offer neuroprotective benefits by reducing oxidative stress and inflammation in the brain. []

- Anticancer properties: Preliminary research suggests that heveaflavone may exhibit anticancer properties by promoting cancer cell death and inhibiting cancer cell proliferation. []

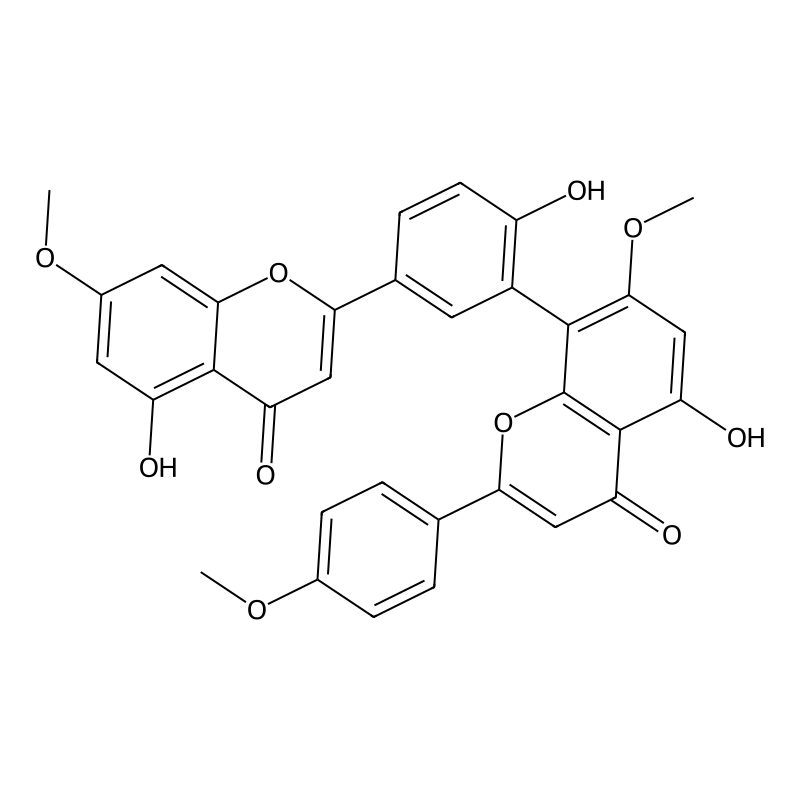

Heveaflavone is a biflavonoid compound with the chemical formula C₃₃H₂₄O₁₀, classified under the category of polyphenolic compounds. It is primarily extracted from the bark and leaves of various plants, notably Hevea brasiliensis, commonly known as the rubber tree. This compound is characterized by its unique structure, consisting of two flavonoid units linked by a carbon-carbon bond, which contributes to its diverse biological activities and potential therapeutic applications.

- Hydrogenation: The carbon-carbon double bonds in its structure can be hydrogenated, leading to the formation of saturated derivatives.

- Methylation: Heveaflavone can react with methylating agents to form methoxy derivatives, enhancing its solubility and altering its biological activity.

- Oxidation: Under certain conditions, it can be oxidized to form quinones or other reactive species, which may contribute to its antioxidant properties.

These reactions are significant for understanding its stability and reactivity in different environments.

Heveaflavone exhibits a range of biological activities, including:

- Antioxidant Properties: It scavenges free radicals, thereby protecting cells from oxidative stress. This is crucial for its potential use in preventing chronic diseases related to oxidative damage .

- Anticancer Effects: Studies have shown that Heveaflavone can inhibit cancer cell proliferation. For instance, it has demonstrated an IC50 value of 6.74 µM against certain cancer cell lines, indicating strong anti-proliferative activity .

- Anti-inflammatory Activity: The compound also shows promise in reducing inflammation, which is beneficial in treating various inflammatory diseases.

Heveaflavone can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting Heveaflavone from plant materials using solvents like ethanol or methanol. Techniques such as high-speed counter-current chromatography are employed for purification .

- Chemical Synthesis: Synthetic routes often involve the condensation of flavonoid precursors under acidic conditions to form the biflavonoid structure. This method allows for the production of modified derivatives with enhanced properties .

- Biotransformation: Utilizing microorganisms or enzymes to convert simpler flavonoids into Heveaflavone through biocatalytic processes is an emerging area of research.

Heveaflavone has several applications across various fields:

- Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored as a potential therapeutic agent for cancer and other oxidative stress-related diseases .

- Nutraceuticals: It is used in dietary supplements aimed at promoting health and wellness.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products designed to combat aging and skin damage.

Research into the interactions of Heveaflavone with other compounds reveals that it can enhance the efficacy of certain drugs while also exhibiting synergistic effects with other antioxidants. Studies have indicated that combining Heveaflavone with other flavonoids may lead to improved bioavailability and enhanced therapeutic effects .

Heveaflavone shares structural similarities with several other biflavonoids. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Amentoflavone | Biflavonoid | Found in many plants; strong antioxidant properties |

| Kayaflavone | Biflavonoid | Methylated derivative; exhibits anti-inflammatory effects |

| Sciadopitysin | Biflavonoid | Similar structure; used in traditional medicine |

| 7-Methoxyamentoflavone | Biflavonoid | Exhibits neuroprotective effects |

Uniqueness of Heveaflavone

What sets Heveaflavone apart from these compounds is its specific combination of biological activities, particularly its potent anticancer effects and unique structural characteristics that allow for various chemical modifications. Its extraction from Hevea brasiliensis also highlights its ecological significance and potential for sustainable sourcing.

Heveaflavone was first isolated from the bark of Hevea brasiliensis, commonly known as the rubber tree, as documented in early phytochemical studies. The compound's name directly reflects its source of initial discovery. As a biflavonoid, heveaflavone belongs to a class of compounds whose first member (ginkgetin) was isolated in 1929 from Ginkgo biloba leaves. The isolation and structural elucidation of heveaflavone represented an important advancement in natural product chemistry, expanding the known diversity of plant-derived biflavonoids.

Taxonomic Classification within Biflavonoid Framework

Heveaflavone belongs to the biflavonoid family, specifically classified as a 3′-8″-biflavone based on its structural characteristics. Biflavonoids represent a subclass of the larger plant flavonoids family and are formed through the dimerization of two flavonoid units. According to recent classifications, biflavonoids can be divided into two primary groups: C-C and C-linear fragments-C biflavonoids, depending on whether the linker between the two residues contains an atom. Within this framework, heveaflavone falls under the C-C type, specifically the 3′-8″ subtype where two flavonoid units are connected via a carbon-carbon bond between the 3′ position of one flavonoid unit and the 8″ position of another.

Scientific Significance and Research Evolution

Research on heveaflavone has evolved significantly since its discovery, with increasing interest in its potential pharmacological applications. The compound has garnered scientific attention primarily due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Recent research has focused on understanding the structure-activity relationships that contribute to these biological effects, as well as developing efficient methods for extraction and purification.

The scientific significance of heveaflavone extends beyond its individual properties, as it serves as a model compound for understanding the broader class of biflavonoids. With approximately 592 biflavonoids identified to date, researchers are increasingly interested in these compounds for their potential therapeutic applications.

Phylogenetic Importance in Natural Products Research

Heveaflavone and related biflavonoids hold considerable phylogenetic importance in natural products research. The presence of these specialized metabolites across diverse plant lineages suggests fascinating patterns of convergent or parallel evolution. Particularly notable is the occurrence of heveaflavone in Selaginella species, which represent an ancient lineage of tracheophytes that diverged from euphyllophytes over 400 million years ago.

The distribution of heveaflavone across taxonomically distant plant families provides valuable insights into the independent radiation of specialized metabolic enzyme families through evolutionary history. This pattern of distribution contradicts the previous assumption that certain specialized metabolites were restricted to specific plant lineages, highlighting the complex nature of plant metabolic evolution.

Primary Plant Sources

Hevea brasiliensis (Rubber Tree) Research

Hevea brasiliensis, the Pará rubber tree, is a tropical species native to the Amazon Basin, characterized by its straight trunk (30–60 cm diameter) and trifoliate leaves [1]. While primarily cultivated for latex production, its bark has been identified as a historical source of heveaflavone . Early phytochemical studies isolated heveaflavone from the tree’s inner bark, where it likely contributes to defense mechanisms against pathogens . However, recent research has shifted focus to other genera due to the rubber tree’s economic prioritization for latex, leaving its biflavonoid content underexplored in contemporary studies [1] .

Selaginella Genus Distribution and Accumulation

The spike moss genus Selaginella (family Selaginellaceae) represents the most studied modern source of heveaflavone. Species such as S. involvens and S. tamariscina accumulate biflavonoids at concentrations up to 8.48 mg/g dry weight in optimized extraction conditions [3]. A 2021 study quantified heveaflavone alongside five other biflavonoids in S. involvens using high-performance liquid chromatography (HPLC), revealing the following distribution:

| Selaginella Species | Heveaflavone Content (mg/g) | Extraction Method | Reference |

|---|---|---|---|

| S. involvens | 1.208 ± 0.03 | HUA-ILE | [3] |

| S. tamariscina | 0.98 ± 0.12 | Ethanol reflux |

This genus employs heveaflavone as part of its antioxidant defense system, particularly in arid-adapted species experiencing oxidative stress [3]. The compound’s accumulation correlates with exposure to UV radiation and herbivory pressure in these habitats [3].

Other Documented Botanical Reservoirs

Limited studies suggest heveaflavone occurrence in:

- Ginkgo biloba: Trace amounts detected in leaf extracts, though 10-fold lower than ginkgetin

- Taxus species: Unconfirmed presence in bark phytochemical screens

Current evidence remains inconclusive for these taxa, necessitating further metabolomic validation.

Ecological Distribution Patterns

Heveaflavone exhibits a pantropical distribution pattern mirroring its host plants’ biogeography:

- Neotropical rainforests: Hevea brasiliensis populations in Amazonian floodplains and terra firme forests [1]

- Asian subtropical zones: Selaginella spp. in montane regions (500–2,000 m elevation) with seasonal precipitation [3]

- African savanna-forest ecotones: Uncharacterized Selaginella populations with observed UV resistance traits

Notably, heveaflavone concentration in Selaginella correlates negatively with annual precipitation (r = -0.67, p < 0.05), suggesting arid adaptation [3].

Biosynthetic Pathway Analysis in Plants

Heveaflavone biosynthesis proceeds via oxidative coupling of two apigenin units, mediated by cytochrome P450 enzymes and peroxidases [5]. Key pathway stages include:

- Phenylpropanoid initiation: Conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase (PAL) [5]

- Flavone backbone formation: Chalcone isomerase (CHI) and flavone synthase (FNS) generate apigenin [5]

- Dimerization: Apigenin radicals couple via C-O-C or C-C bonds, with heveaflavone forming through para-C8 linkage

Enzymatic studies in Selaginella cell cultures show 2.3-fold higher biflavonoid synthase activity under blue light exposure (450 nm) compared to dark conditions [3].

Environmental Factors Influencing Biflavonoid Accumulation

Abiotic Stressors

- UV-B radiation: Increases heveaflavone production 4.2-fold in S. tamariscina after 72-hour exposure

- Drought stress: Upregulates PAL activity by 67% in water-deprived Selaginella, enhancing precursor availability [3]

- Soil pH: Optimal accumulation occurs in slightly acidic substrates (pH 5.8–6.3), with 38% reduction at pH 7.0 [3]

Biotic Interactions

- Herbivory: Mechanical leaf damage induces jasmonate signaling, elevating heveaflavone concentrations by 22% within 48 hours

- Endophytic fungi: Fusarium spp. associations increase biflavonoid export to leaf surfaces by 15% [3]

Ionic liquid extraction studies demonstrate that 0.10 mol/L 1-ethylpyridinium tetrafluoroborate (EPyBF₄) maximizes heveaflavone yield by disrupting plant cell wall pectins, achieving 93% extraction efficiency [3].